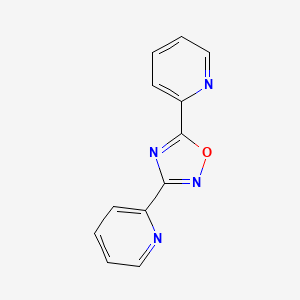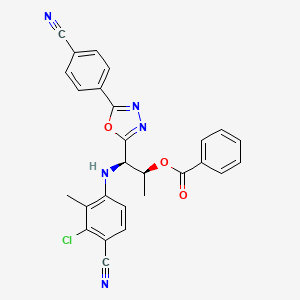
RAD-150?
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RAD-150? is a complex organic compound with a molecular formula of C27H20ClN5O3 and a molecular weight of 497.93 g/mol . This compound is notable for its intricate structure, which includes a benzoate ester, a 1,3,4-oxadiazole ring, and multiple cyano and chloro substituents. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of RAD-150? involves multiple steps. One common synthetic route includes the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the cyano and chloro groups: These groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.
Formation of the benzoate ester: This step typically involves esterification reactions using benzoic acid and an alcohol derivative of the compound.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing reaction times and costs. This may include the use of catalysts, controlled reaction environments, and advanced purification techniques.
Chemical Reactions Analysis
RAD-150? undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
RAD-150? has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of RAD-150? involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
RAD-150? can be compared with similar compounds such as:
Properties
Molecular Formula |
C27H20ClN5O3 |
|---|---|
Molecular Weight |
497.9 g/mol |
IUPAC Name |
[(1R,2S)-1-(3-chloro-4-cyano-2-methylanilino)-1-[5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl]propan-2-yl] benzoate |
InChI |
InChI=1S/C27H20ClN5O3/c1-16-22(13-12-21(15-30)23(16)28)31-24(17(2)35-27(34)20-6-4-3-5-7-20)26-33-32-25(36-26)19-10-8-18(14-29)9-11-19/h3-13,17,24,31H,1-2H3/t17-,24+/m0/s1 |
InChI Key |
NQUKIBBKKLFEQU-BXKMTCNYSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1Cl)C#N)N[C@@H](C2=NN=C(O2)C3=CC=C(C=C3)C#N)[C@H](C)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C#N)NC(C2=NN=C(O2)C3=CC=C(C=C3)C#N)C(C)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-{[hydrazino(oxo)acetyl]amino}benzoate](/img/structure/B8300858.png)
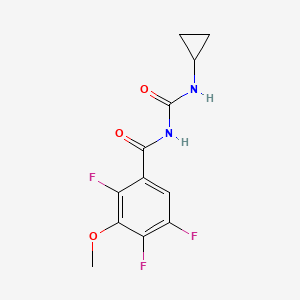


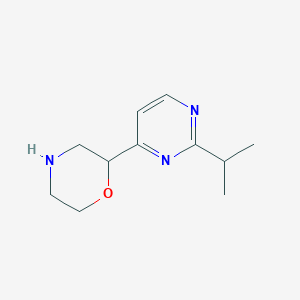

![{3-Chloro-5-[2-chloro-4-(methylsulfonyl)phenoxy]phenyl}acetic acid](/img/structure/B8300887.png)
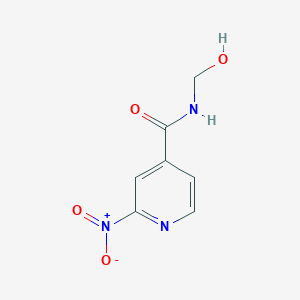
![5-Bromo-7-(2-fluorobenzyl)imidazo[1,5-b]pyridazine](/img/structure/B8300903.png)
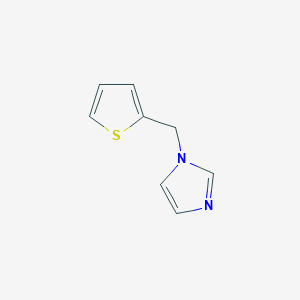
![8-Chloro-3-methylimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B8300910.png)
![N-[5-(3,5-Difluoro-benzyl)-1H-indazol-3-yl]-2-nitro-4-piperidin-1-ylmethyl-benzamide](/img/structure/B8300923.png)

